molecular formula C11H10N2O B1594096 2-Phenoxypyridin-4-amine CAS No. 21203-83-8

2-Phenoxypyridin-4-amine

Cat. No. B1594096
CAS RN: 21203-83-8
M. Wt: 186.21 g/mol
InChI Key: OFTDZLLFZKPIIT-UHFFFAOYSA-N
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Description

“2-Phenoxypyridin-4-amine” is a chemical compound with the CAS Number: 21203-83-8 . Its molecular weight is 186.21 and its IUPAC name is 2-phenoxy-4-pyridinylamine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Phenoxypyridin-4-amine” is 1S/C11H10N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H, (H2,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Phenoxypyridin-4-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

A Stable Aminyl Radical Metal Complex

A study demonstrated the synthesis of a stable crystalline complex utilizing metal-stabilized phenoxyl radicals, highlighting their significance as intermediates in enzymatic oxidations. This research suggests potential applications in designing stable radical complexes for catalysis or material science (Büttner et al., 2005).

Dietary Sources and Biological Activities of Phenolic Compounds

Research on p-Coumaric acid, a phenolic compound, has shown its broad biological activities, including antioxidant and anti-cancer properties. Though not directly related to 2-Phenoxypyridin-4-amine, this study underscores the importance of phenolic compounds in medicinal chemistry and drug design (Pei et al., 2016).

Synthesis and Structural Study of New Crown Ethers

New crown ethers featuring salicylic Schiff base substitutions were synthesized, highlighting the role of 2-aminopyridine derivatives in creating complex structures with potential applications in chemical sensing and complexation studies (Hayvalı et al., 2003).

Combined Phenol/Amine Stabilizers for Polymers

A study developed new combined stabilizers based on phenols and Hindered Amine Stabilizers (HAS) for light and thermal stabilization of polymers, showcasing the utility of phenol and amine derivatives in enhancing polymer durability (Mosnáček et al., 2003).

Graphene-based Catalysts for Nitro Compounds Reduction

This research discusses the application of graphene-based catalysts in reducing nitro compounds to amines, which are crucial in synthesizing pharmaceuticals and other biologically active molecules. The study emphasizes the environmental benefits and efficiency of using graphene derivatives as catalysts (Nasrollahzadeh et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-phenoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDZLLFZKPIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345359
Record name 2-phenoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypyridin-4-amine

CAS RN

21203-83-8
Record name 2-phenoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxypyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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